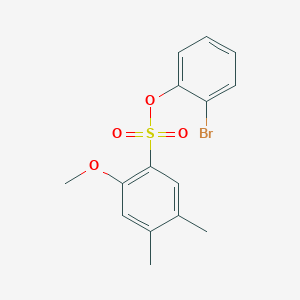
2-Bromophenyl 2-methoxy-4,5-dimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromophenyl 2-methoxy-4,5-dimethylbenzenesulfonate is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that contains a brominated phenyl group and a methoxy-dimethylbenzene group. This compound is also known as BDBS or 4-Bromo-3,5-dimethylphenyl 2-methoxy-4,5-dimethylbenzenesulfonate. It has been used in various scientific studies due to its unique properties and applications.
Mécanisme D'action
The mechanism of action of 2-Bromophenyl 2-methoxy-4,5-dimethylbenzenesulfonate is not fully understood. However, it is believed that this compound acts as an electrophile due to the presence of the bromine atom in the phenyl group. This electrophilic property allows it to react with various nucleophiles, such as amines and alcohols, leading to the formation of new compounds. Additionally, the sulfonate group in this compound can act as a leaving group, facilitating the formation of new bonds.
Biochemical and Physiological Effects:
There are limited studies on the biochemical and physiological effects of 2-Bromophenyl 2-methoxy-4,5-dimethylbenzenesulfonate. However, it has been shown to exhibit cytotoxic effects on cancer cells in vitro. It has also been used as a fluorescent probe to study the binding of proteins and enzymes. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Bromophenyl 2-methoxy-4,5-dimethylbenzenesulfonate in lab experiments include its high purity, stability, and availability. It is also relatively easy to synthesize and can be used in a wide range of reactions. However, its limitations include its toxicity and limited studies on its biological effects. It is important to handle this compound with care and to conduct further studies to fully understand its biological effects.
Orientations Futures
There are several future directions for the use of 2-Bromophenyl 2-methoxy-4,5-dimethylbenzenesulfonate in scientific research. One potential application is in the development of new drugs and drug delivery systems. It can also be used as a fluorescent probe to study the binding of proteins and enzymes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound. Finally, there is a need to explore new synthetic routes and optimize the reaction conditions to improve the yield and efficiency of the synthesis of this compound.
Méthodes De Synthèse
The synthesis of 2-Bromophenyl 2-methoxy-4,5-dimethylbenzenesulfonate involves the reaction of 2-bromophenol with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired product as a white solid. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Applications De Recherche Scientifique
2-Bromophenyl 2-methoxy-4,5-dimethylbenzenesulfonate has been used in various scientific studies due to its unique properties and applications. It has been widely used as a reagent in organic synthesis, especially in the synthesis of biologically active compounds. It has also been used as a fluorescent probe in biochemical assays and as a ligand in metal-catalyzed reactions. Additionally, this compound has been used in the development of new drugs and drug delivery systems.
Propriétés
Formule moléculaire |
C15H15BrO4S |
|---|---|
Poids moléculaire |
371.2 g/mol |
Nom IUPAC |
(2-bromophenyl) 2-methoxy-4,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C15H15BrO4S/c1-10-8-14(19-3)15(9-11(10)2)21(17,18)20-13-7-5-4-6-12(13)16/h4-9H,1-3H3 |
Clé InChI |
ATDIIELFJRGCDM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=CC=C2Br)OC |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=CC=C2Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















